1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid
Description
1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid is a multifunctionalized compound with a unique structure that combines a cyclopentene ring with a carboxylic acid group and an ethoxyphenyl moiety
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-21-13-8-4-3-7-12(13)11-17-14(18)16(15(19)20)9-5-6-10-16/h3-8H,2,9-11H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZYYWQTMSRIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2(CC=CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid typically involves a series of reactions starting from readily available precursors. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl moiety, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to fully elucidate the exact mechanisms and molecular interactions .
Comparison with Similar Compounds
1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopent-3-ene-1-carboxamides: These compounds share the cyclopentene ring and carboxamide group but differ in the substituents attached to the ring.
Ethoxyphenyl derivatives: Compounds with the ethoxyphenyl moiety but different core structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
